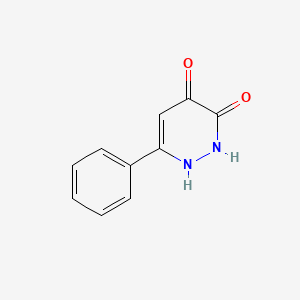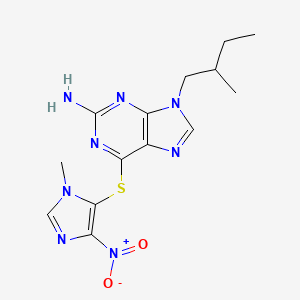
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a chloro group, a nitro group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, which undergo nitration, chlorination, and carboxylation reactions under controlled conditions. Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and carbon dioxide for carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted pyrazole derivatives.
科学研究应用
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure with a benzoic acid moiety instead of a pyrazole ring.
4-[(3-nitro-1H-pyrazol-1-yl)methyl]morpholine: Contains a morpholine ring instead of a pyrazole ring.
Uniqueness
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chloro and a nitro group on the pyrazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H6ClN5O4 |
|---|---|
分子量 |
271.62 g/mol |
IUPAC 名称 |
4-chloro-1-[(3-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClN5O4/c9-5-3-13(11-7(5)8(15)16)4-12-2-1-6(10-12)14(17)18/h1-3H,4H2,(H,15,16) |
InChI 键 |
WSEOKQNEQVZLAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1[N+](=O)[O-])CN2C=C(C(=N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


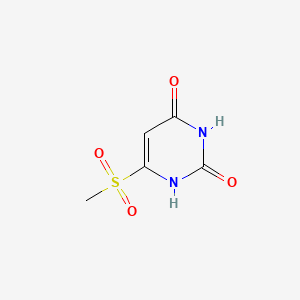
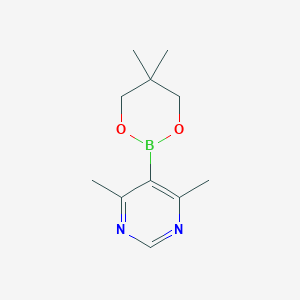
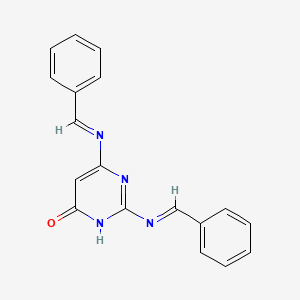
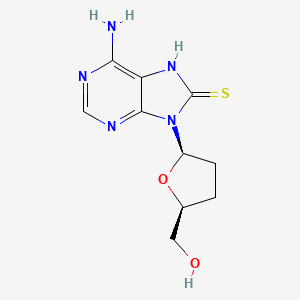
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/no-structure.png)



